Cas no 1289623-85-3 ((S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid)

(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is a chiral compound featuring a 4-chlorophenyl group and an isopropylamino substituent on a propanoic acid backbone. Its stereospecific (S)-configuration makes it valuable for applications requiring enantiomeric purity, such as pharmaceutical intermediates or asymmetric synthesis. The presence of both aromatic and aliphatic functional groups enhances its versatility in organic transformations, including amidation or esterification reactions. The chlorophenyl moiety contributes to potential bioactivity, while the isopropylamino group may influence solubility and binding properties. This compound is particularly useful in medicinal chemistry research for designing targeted molecules. Proper handling is advised due to its reactive carboxylic acid and amine functionalities.
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid structure
1289623-85-3 structure
Product Name:(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid
CAS No:1289623-85-3
MF:C12H16ClNO2
MW:241.71
CID:5141148
Update Time:2025-05-21

(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 4-chloro-α-[[(1-methylethyl)amino]methyl]-, (αS)-
    • (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid
    • Inchi: 1S/C12H16ClNO2/c1-8(2)14-7-11(12(15)16)9-3-5-10(13)6-4-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)/t11-/m1/s1
    • InChI Key: FICHVKVITNUZFD-LLVKDONJSA-N
    • SMILES: ClC1C=CC([C@@H](CNC(C)C)C(O)=O)=CC=1

(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847271-100mg
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid
1289623-85-3 98%
100mg
¥1355.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847271-250mg
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid
1289623-85-3 98%
250mg
¥3286.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid
1289623-85-3 98%
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¥11382.00 2024-08-09

Additional information on (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid

Comprehensive Overview of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid (CAS No. 1289623-85-3)

(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid (CAS No. 1289623-85-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of amino acids and is characterized by its unique structural features, including a 4-chlorophenyl group and an isopropylamino substituent. These structural elements contribute to its biological activity and pharmacological properties.

The chiral nature of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is particularly noteworthy, as it can significantly influence the compound's interactions with biological targets. Chiral compounds often exhibit distinct pharmacokinetic and pharmacodynamic profiles compared to their racemic mixtures, making them valuable candidates for drug development. Recent studies have highlighted the importance of chirality in optimizing the efficacy and safety of pharmaceutical agents.

In terms of its chemical structure, (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid consists of a central carbon atom bonded to a carboxylic acid group, an amino group, a 4-chlorophenyl ring, and an isopropylamino substituent. The presence of the 4-chlorophenyl group imparts lipophilic properties to the molecule, which can enhance its ability to cross biological membranes and reach target sites within cells. The isopropylamino group, on the other hand, contributes to the compound's basicity and can form hydrogen bonds with biological receptors, thereby modulating their activity.

Recent research has focused on the potential therapeutic applications of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid. One area of interest is its use as a potential treatment for neurological disorders. Studies have shown that this compound can interact with specific neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. Preclinical trials have demonstrated promising results in animal models, with the compound exhibiting antidepressant-like effects and improving motor function in Parkinsonian rats.

Another promising application of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is in the treatment of cardiovascular diseases. Research has indicated that this compound can modulate ion channels and receptors involved in cardiac function, potentially offering benefits in conditions such as arrhythmias and heart failure. In vitro studies have shown that it can inhibit calcium channels and reduce intracellular calcium levels, which are key factors in regulating cardiac muscle contraction.

The safety profile of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid has also been extensively evaluated. Preclinical toxicity studies have demonstrated that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In addition to its therapeutic potential, (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid has been studied for its use as a research tool in biochemical and pharmacological investigations. Its unique structural features make it a valuable probe for studying receptor-ligand interactions and signal transduction pathways. Researchers have utilized this compound to gain insights into the mechanisms underlying various physiological processes and disease states.

The synthesis of (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid has been optimized through various synthetic routes, including enantioselective catalytic methods and chiral resolution techniques. These advancements have facilitated the large-scale production of the compound for both research and pharmaceutical applications. The availability of high-purity enantiomers is crucial for ensuring consistent results in biological assays and clinical trials.

In conclusion, (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid (CAS No. 1289623-85-3) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and chiral nature make it an attractive candidate for further development in the treatment of neurological disorders, cardiovascular diseases, and other conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, underscoring its significance in the field of medicinal chemistry.

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